Diethyl chlorothiophosphate

Catalog No.
S561538
CAS No.
2524-04-1
M.F
C4H10ClO2PS
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl chlorothiophosphate

CAS Number

2524-04-1

Product Name

Diethyl chlorothiophosphate

IUPAC Name

chloro-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C4H10ClO2PS

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3

InChI Key

KMJJJTCKNZYTEY-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)Cl

Solubility

INSOL IN WATER; SOL IN MOST ORG SOLVENTS
Solubility in water: reaction

Synonyms

Diethyl phosphorochloridothioate; Diethyl phosphorochlorothioate; Diethyl phosphorothiochloridate; Diethyl phosphorothionochloridate; Diethyl thiophosphoryl Chloride; NSC 43776; O,O-Diethyl chloridophosphorothioate; O,O-Diethyl chloridothionophosphat

Canonical SMILES

CCOP(=S)(OCC)Cl

Historical Significance:

O,O-Diethyl chlorothiophosphate (also known as O,O′-Diethylthiophosphoric chloride or Diethyl phosphorochloridothionate) holds historical significance in scientific research due to its role as a precursor in the development of the first successful insecticides, specifically organophosphate insecticides.

In the mid-20th century, scientists investigated various organic compounds searching for effective insect control solutions. During this research, Gerhard Schrader, a German chemist, synthesized O,O-Diethyl chlorothiophosphate in 1936. This compound, although not directly used as an insecticide itself, played a crucial role in the development of Parathion, the first commercially successful organophosphate insecticide, introduced in 1944. ()

Research Applications:

Following its historical role, O,O-Diethyl chlorothiophosphate has been used in scientific research for various purposes, including:

  • Synthesis of Organophosphate Insecticides: As a precursor to various organophosphate insecticides, O,O-Diethyl chlorothiophosphate has been employed in research studies investigating the development and properties of new insecticides with improved safety and efficacy profiles. ()
  • Mechanism of Action Studies: Researchers have utilized O,O-Diethyl chlorothiophosphate to understand the mode of action of organophosphate insecticides. These studies have contributed to the understanding of how these insecticides disrupt the nervous system of insects, leading to their paralysis and death. ()
  • Environmental Fate Studies: Scientific investigations have employed O,O-Diethyl chlorothiophosphate to assess the environmental fate of organophosphate insecticides. These studies explore the degradation pathways, persistence, and potential environmental impact of these chemicals. ()

Diethyl chlorothiophosphate is an organophosphorus compound with the chemical formula C4_4H10_10ClO2_2PS. It appears as a colorless liquid with a characteristic odor and is known for its corrosive properties and high toxicity, particularly as a cholinesterase inhibitor. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the creation of various phosphate esters and pesticides .

  • Toxicity: Information suggests that O,O-Diethyl chlorothiophosphate can be toxic if inhaled, ingested, or absorbed through the skin [].
  • Hazards: Due to its reactive nature, the compound may pose flammability and reactivity hazards, but specific data is not readily available.
. It can undergo hydrolysis to yield diethyl phosphorochloridate and other products. The general reaction with alcohols can be represented as follows:

(C2H5O)2P(O)Cl+ROH(C2H5O)2P(O)OR+HCl(C_2H_5O)_2P(O)Cl+ROH\rightarrow (C_2H_5O)_2P(O)OR+HCl

This reaction highlights its role as a reagent for the phosphorylation of alcohols, amines, and carboxylates. Additionally, it can react with sodium carbonate to form diethyl phosphorochloridate, further showcasing its versatility in organic synthesis .

The biological activity of diethyl chlorothiophosphate is primarily characterized by its toxicity. As an organophosphate, it functions as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in synapses. This inhibition can result in symptoms such as muscle spasms, respiratory distress, and potentially fatal outcomes if exposure occurs through inhalation or skin contact. Acute exposure may also lead to gastrointestinal disturbances and neurological symptoms .

Diethyl chlorothiophosphate can be synthesized through the chlorination of diethyl phosphite using carbon tetrachloride in a reaction known as the Atherton–Todd reaction. This method allows for the production of the compound while maintaining its structural integrity for subsequent applications in organic chemistry .

Diethyl chlorothiophosphate has several applications, including:

  • Pesticide Production: It serves as an intermediate in the synthesis of various pesticides.
  • Organic Synthesis: Utilized for creating phosphate esters and other organophosphorus compounds.
  • Analytical Chemistry: Employed as a reagent for analytical purposes due to its reactivity with alcohols and amines .

Research on diethyl chlorothiophosphate interactions primarily focuses on its toxicological effects. Studies indicate that exposure can lead to severe respiratory symptoms, skin irritation, and neurological impairments. The compound's reactivity with various biological systems has been extensively studied to understand its mechanism of toxicity better. For instance, interactions with cholinergic receptors have been documented, emphasizing the need for protective measures when handling this compound .

Diethyl chlorothiophosphate shares similarities with other organophosphorus compounds but possesses unique characteristics that differentiate it from them. Below is a comparison table highlighting some similar compounds:

Compound NameChemical FormulaUnique Features
Diethyl phosphorochloridateC4_4H10_10ClO3_3PUsed mainly for phosphorylation reactions
Diethyl chlorophosphateC4_4H10_10ClO3_3PLess toxic than diethyl chlorothiophosphate
Diethyl thiophosphateC4_4H10_10O2_2PSPrimarily used in pesticide formulations
Dimethyl chlorothiophosphateC4_4H10_10ClO2_2PSSimilar structure but different methyl groups

Diethyl chlorothiophosphate stands out due to its specific reactivity patterns and higher toxicity compared to these similar compounds. Its role as a cholinesterase inhibitor makes it particularly hazardous, necessitating careful handling and usage protocols .

Physical Description

Diethylthiophosphoryl chloride appears as a colorless to light amber liquid with a disagreeable odor. Insoluble in water but soluble in most organic solvents. May be highly toxic and irritating to the eyes and lungs. Used as an intermediate for pesticides, as an oil and gasoline additive, and as a flame retardant.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS TO LIGHT AMBER LIQUID

XLogP3

2.7

Boiling Point

49 °C BELOW 1 MM HG; FP: BELOW -75 °C
>110 °C

Flash Point

92 °C c.c.

Density

1.196 AT 25 °C/25 °C
Relative density (water = 1): 1.19

UNII

A310QMF5Q0

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (82.98%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (14.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (19.15%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (80.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 50 °C: 190

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2524-04-1

Wikipedia

O,O-diethyl chlorothiophosphate

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

REACTION OF PHOSPHORUS PENTASULFIDE & ETHYL ALCOHOL FOLLOWED BY REACTION OF THE RESULTING DIETHYL PHOSPHORODITHIOATE WITH CHLORINE

General Manufacturing Information

Phosphorochloridothioic acid, O,O-diethyl ester: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF HYMEXAZOLE (HYDROXY ISOZAZOLE) RESIDUES IN PLANTS & SOIL WITH PHOSPHORUS SENSITIVE DETECTORS. METHOD BASED ON DERIVATIZATION OF HYMEXAZOL TO DIETHYL THIOPHOSPHATE. THIO PHOSPHORYLATION TECHNIQUE REPORTED FOR RESIDUE ANALYSIS OF PHENOLIC COMPD FORMED FROM CARBAMATE INSECTICIDES, WITH DIMETHYL CHLOROTHIOPHOSPHATE BEING REACTED IN DRY BENZENE WITH PYRIDINE PRESENT.
DETERMINATION IN AIR BY GAS CHROMATOGRAPHY USING FLAME PHOTOMETRIC DETECTOR SPECIFIC FOR PHOSPHORUS. PROCEDURE TESTED FOR CONCN BETWEEN 0.1 & 2 PPM, WITH POSSIBLE MINIMAL DETECTION OF ORGANOPHOSPHATES AT 0.01 PPM (0.1 NG).

Stability Shelf Life

STABLE AT ROOM TEMP; SLOWLY ISOMERIZES AT 100 °C

Dates

Modify: 2023-08-15

Explore Compound Types